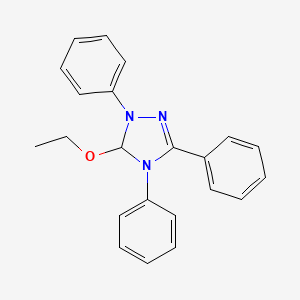

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1h-1,2,4-triazole

Beschreibung

Herstellungsmethoden

Die Synthese von 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol umfasst typischerweise die Reaktion von Ethylhydrazincarboxylat mit Benzaldehydderivaten unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators wie Essigsäure oder Schwefelsäure durchgeführt, und das Gemisch wird erhitzt, um die Bildung des Triazolrings zu fördern. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Kosteneffizienz. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Ethoxygruppe und die Phenylgruppen können Substitutionsreaktionen mit Nukleophilen oder Elektrophilen eingehen, was zur Bildung substituierter Triazole führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Ethanol oder Dichlormethan und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antifungale und Antitumor-Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen, einschließlich seiner Rolle als Enzyminhibitor oder Rezeptormodulator.

Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, wodurch zelluläre Prozesse beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Eigenschaften

CAS-Nummer |

166773-09-7 |

|---|---|

Molekularformel |

C22H21N3O |

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

3-ethoxy-2,4,5-triphenyl-3H-1,2,4-triazole |

InChI |

InChI=1S/C22H21N3O/c1-2-26-22-24(19-14-8-4-9-15-19)21(18-12-6-3-7-13-18)23-25(22)20-16-10-5-11-17-20/h3-17,22H,2H2,1H3 |

InChI-Schlüssel |

BSWAAMBBQFWWBG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of ethyl hydrazinecarboxylate with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote the formation of the triazole ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The ethoxy group and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted triazoles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol: Diese Verbindung hat eine Methoxygruppe anstelle einer Ethoxygruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.

1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol:

5-Acetyl-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol: Enthält eine Acetylgruppe, die ihr chemisches Verhalten und ihre Wechselwirkungen beeinflussen kann.

Die Einzigartigkeit von 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol liegt in seinen spezifischen funktionellen Gruppen und deren Auswirkungen auf seine chemischen und biologischen Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.